molecular formula C17H21ClN2O4S2 B2737515 5-[(4-chlorophenyl)sulfonyl-methylamino]-N-ethyl-2,4-dimethylbenzenesulfonamide CAS No. 864842-17-1

5-[(4-chlorophenyl)sulfonyl-methylamino]-N-ethyl-2,4-dimethylbenzenesulfonamide

Cat. No. B2737515
CAS RN: 864842-17-1
M. Wt: 416.94
InChI Key: GXOKZZXDFYGGQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate was then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, the compound “5-{[(4-Chlorophenyl)sulfonyl]methyl}-N-methyl-2-furamide” has a molecular formula of C13H12ClNO4S and an average mass of 313.757 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, and cyclization . These reactions lead to the formation of a thiadiazole ring, which is a common feature in many biologically active compounds .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Sulfonamide derivatives have been synthesized and evaluated for their biological activities. Some chlorinated compounds among these derivatives exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. Additionally, their potential interactions against the KSHV thymidylate synthase complex were evaluated, with theoretical and experimental studies supporting their chemical reactivity and biological efficacy (Fahim & Shalaby, 2019).

Docking Studies and Crystal Structure

  • Molecular docking studies and X-ray crystallography have been used to understand the orientation and interaction of sulfonamide molecules within the active site of enzymes, such as the cyclooxygenase-2 enzyme. These studies help in comparing bioassay studies of compounds as COX-2 inhibitors, providing a pathway for designing more effective drugs (Al-Hourani et al., 2015).

Antimicrobial and Antifungal Activities

  • Novel sulfonamide derivatives have been synthesized and shown to possess interesting antimicrobial activities. Compounds demonstrated higher activity compared to reference drugs against a panel of Gram-positive, Gram-negative bacteria, and fungi. Such studies are crucial for the development of new antimicrobial agents (Ghorab et al., 2017).

Carbonic Anhydrase Inhibitors

  • Halogenated sulfonamides have been synthesized and tested as inhibitors of the tumor-associated isozyme carbonic anhydrase IX. These compounds showed potent inhibition, suggesting their potential application as antitumor agents (Ilies et al., 2003).

Enzyme Inhibitory Kinetics and Alzheimer’s Disease

  • A series of sulfonamides derived from 4-methoxyphenethylamine have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, demonstrating potential as therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).

properties

IUPAC Name

5-[(4-chlorophenyl)sulfonyl-methylamino]-N-ethyl-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4S2/c1-5-19-25(21,22)17-11-16(12(2)10-13(17)3)20(4)26(23,24)15-8-6-14(18)7-9-15/h6-11,19H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOKZZXDFYGGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C(=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-chlorophenyl)sulfonyl-methylamino]-N-ethyl-2,4-dimethylbenzenesulfonamide

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